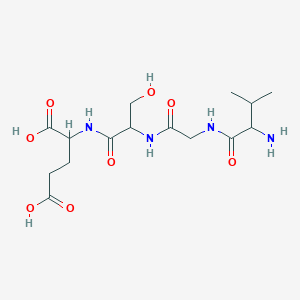Val-gly-ser-glu
CAS No.: 61756-22-7
Cat. No.: VC2318502
Molecular Formula: C15H26N4O8
Molecular Weight: 390.39 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 61756-22-7 |
|---|---|
| Molecular Formula | C15H26N4O8 |
| Molecular Weight | 390.39 g/mol |
| IUPAC Name | 2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]acetyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid |
| Standard InChI | InChI=1S/C15H26N4O8/c1-7(2)12(16)14(25)17-5-10(21)18-9(6-20)13(24)19-8(15(26)27)3-4-11(22)23/h7-9,12,20H,3-6,16H2,1-2H3,(H,17,25)(H,18,21)(H,19,24)(H,22,23)(H,26,27) |
| Standard InChI Key | KDZIGQIDPXKMBA-UHFFFAOYSA-N |
| SMILES | CC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)O)N |
| Canonical SMILES | CC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)O)N |
Introduction
Chemical Properties and Identification
Val-Gly-Ser-Glu is a tetrapeptide with the molecular formula C15H26N4O8 and a molecular weight of 390.39 g/mol . It is formally identified by its CAS number 61756-22-7 . The compound is also known by several synonyms including H-Val-Gly-Ser-Glu-OH, valyl-glycyl-seryl-glutamic acid, and Eosinophilotactic Tetrapeptide (VGSE) .
Identification Parameters
Table 1: Key Identification Parameters of Val-Gly-Ser-Glu
| Parameter | Value |
|---|---|
| Molecular Formula | C15H26N4O8 |
| Molecular Weight | 390.39 g/mol |
| CAS Number | 61756-22-7 |
| IUPAC Name | (2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid |
| InChIKey | KDZIGQIDPXKMBA-AUTRQRHGSA-N |
| Creation Date | February 9, 2007 |
| Modification Date | March 22, 2025 |
Nomenclature Systems
The tetrapeptide can be represented through various nomenclature systems, each providing different formats for identifying and describing the compound's structure.
Table 2: Alternative Naming and Notation Systems for Val-Gly-Ser-Glu
| Nomenclature System | Representation |
|---|---|
| Sequence Notation | VGSE |
| PLN Notation | H-VGSE-OH |
| HELM Notation | PEPTIDE1{V.G.S.E}$$$$ |
| IUPAC Condensed | H-Val-Gly-Ser-Glu-OH |
Molecular Structure and Characteristics
Val-Gly-Ser-Glu consists of four amino acids bonded in sequence through peptide bonds: Valine (Val), Glycine (Gly), Serine (Ser), and Glutamic Acid (Glu). The amino acid sequence reflects the natural L-configuration of these amino acids, specifically L-valyl-glycyl-L-seryl-L-glutamic acid .
Structural Components
The tetrapeptide comprises four distinct amino acid residues, each contributing specific structural and functional characteristics to the complete molecule:
Chemical Structure Notation
The compound can be represented using several chemical notation systems that describe its exact molecular structure:
-
SMILES: CC(C)C@@HN
-
InChI: InChI=1S/C15H26N4O8/c1-7(2)12(16)14(25)17-5-10(21)18-9(6-20)13(24)19-8(15(26)27)3-4-11(22)23/h7-9,12,20H,3-6,16H2,1-2H3,(H,17,25)(H,18,21)(H,19,24)(H,22,23)(H,26,27)/t8-,9-,12-/m0/s1
Structural Features
Val-Gly-Ser-Glu exhibits several important structural features that define its physical properties and biological activities:
-
Stereocenters: The compound contains three stereocenters at the alpha carbon positions of valine, serine, and glutamic acid, all in the natural L-configuration, which is critical for biological recognition.
-
N-terminus: Free amino group on the valine residue, which is positively charged at physiological pH.
-
C-terminus: Free carboxylic acid group on the glutamic acid residue, contributing to the acidic nature of the compound.
-
Functional groups: Includes hydroxyl (from serine), additional carboxylic acid (from glutamic acid side chain), and peptide bonds, all of which can participate in hydrogen bonding and other molecular interactions.
Biological Functions and Activities
Val-Gly-Ser-Glu has been described as an Eosinophil Chemotactic Factor of Anaphylaxis tetrapeptide. The available research indicates specific immune-related functions with potential significance in inflammatory processes.
Immunological Effects
Val-Gly-Ser-Glu has been shown to dose-dependently enhance the rosetting of human eosinophils with complement-coated sheep erythrocytes (EAC3b), without affecting neutrophils . This enhancement of rosetting suggests the peptide may modulate eosinophil adhesion properties or receptor expression, potentially influencing their function in immune responses.
The tetrapeptide's described action as "eosinophilotactic" suggests it may play a role in eosinophil chemotaxis, potentially influencing allergic and inflammatory responses where eosinophils are key participants. This property makes it particularly relevant in the context of allergic disorders and parasitic infections, where eosinophil recruitment and activation are significant components of the immune response.
Research Applications and Related Studies
While direct research on Val-Gly-Ser-Glu is limited in the available literature, research on related peptides and individual amino acids provides context for understanding its potential significance.
Peptide Research Context
Peptides, including tetrapeptides like Val-Gly-Ser-Glu, are increasingly recognized for their roles in biological signaling and potential therapeutic applications. Research on the broader category of Eosinophil Chemotactic Factor of Anaphylaxis peptides suggests roles in allergic reactions and inflammatory responses.
Small bioactive peptides often function as signaling molecules in immune regulation, with highly specific effects based on their amino acid sequence and structure. Val-Gly-Ser-Glu's classification as an eosinophilotactic tetrapeptide places it within a group of compounds that modulate eosinophil function, potentially influencing their recruitment, activation, or functional activities in inflammatory and allergic conditions.
Comparative Peptide Studies
While specific research on Val-Gly-Ser-Glu is limited in the available literature, studies on related peptides provide valuable insights:
-
Peptide transport mechanisms: Research on similarly structured oligopeptides, such as Val-Leu-Ser-Glu-Gly, has shown that their transport can proceed in the absence of a proton motive force , suggesting specific cellular uptake mechanisms that might also apply to Val-Gly-Ser-Glu.
-
Related peptide sequences: The structurally related pentapeptide Ser-Gly-Val-Ala-Glu has been identified and characterized , providing context for understanding the broader family of peptides containing similar amino acid compositions. This related pentapeptide shares three of its amino acids with Val-Gly-Ser-Glu, suggesting potential structural or functional relationships.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume